Ethyl 5-(furan-2-yl)-1,3,4-oxadiazole-2-carboxylate
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Overview
Description
Ethyl 5-(furan-2-yl)-1,3,4-oxadiazole-2-carboxylate is an organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a furan ring and an oxadiazole ring, which are both heterocyclic structures
Preparation Methods
The synthesis of Ethyl 5-(furan-2-yl)-1,3,4-oxadiazole-2-carboxylate typically involves the reaction of furan-2-carboxylic acid hydrazide with ethyl chloroformate in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
Ethyl 5-(furan-2-yl)-1,3,4-oxadiazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles. Common reagents and conditions for these reactions vary, but they often involve the use of solvents like dichloromethane or tetrahydrofuran and may require catalysts or specific temperature conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 5-(furan-2-yl)-1,3,4-oxadiazole-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Ethyl 5-(furan-2-yl)-1,3,4-oxadiazole-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate: This compound has a similar structure but includes a sulfanyl group, which may confer different chemical and biological properties.
2,5-Furandicarboxylic acid: Another furan derivative, but with different functional groups, leading to different applications and reactivity.
2,5-Dimethylfuran: A simpler furan derivative used in different industrial applications.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical modifications and applications.
Properties
IUPAC Name |
ethyl 5-(furan-2-yl)-1,3,4-oxadiazole-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O4/c1-2-13-9(12)8-11-10-7(15-8)6-4-3-5-14-6/h3-5H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZWGFIDMLIYDES-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(O1)C2=CC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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